molecular formula C16H15FN2O5S B4344101 METHYL 4-(AMINOCARBONYL)-5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE

METHYL 4-(AMINOCARBONYL)-5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE

Cat. No.: B4344101
M. Wt: 366.4 g/mol
InChI Key: PDXSYNZCTGOASZ-UHFFFAOYSA-N
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Description

Methyl 4-(aminocarbonyl)-5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(AMINOCARBONYL)-5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving sulfur-containing reagents and appropriate carbon sources.

    Introduction of Functional Groups:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminocarbonyl)-5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(aminocarbonyl)-5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 4-(AMINOCARBONYL)-5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2-fluorobenzoyl)amino]benzoate: This compound shares a similar structure but lacks the thiophene ring.

    Methyl 4-(((4-fluorophenoxy)acetyl)amino)benzoate: Similar in structure but with different functional groups.

Uniqueness

Methyl 4-(aminocarbonyl)-5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-carbamoyl-5-[[2-(4-fluorophenoxy)acetyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c1-8-12(14(18)21)15(25-13(8)16(22)23-2)19-11(20)7-24-10-5-3-9(17)4-6-10/h3-6H,7H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXSYNZCTGOASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(AMINOCARBONYL)-5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(AMINOCARBONYL)-5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-(AMINOCARBONYL)-5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-(AMINOCARBONYL)-5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-(AMINOCARBONYL)-5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Reactant of Route 6
METHYL 4-(AMINOCARBONYL)-5-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE

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